molecular formula C10H7ClF3N3O B8407439 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B8407439
M. Wt: 277.63 g/mol
InChI Key: WPCDJTIPGVMACI-UHFFFAOYSA-N
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Description

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of fluorine and chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Fluorine and Chlorine Atoms: Halogenation reactions are employed to introduce fluorine and chlorine atoms into the aromatic ring. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and thionyl chloride (SOCl2) for chlorination.

    Methylation and Difluoromethylation: Methylation can be carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). Difluoromethylation can be achieved using difluoromethylating agents like difluoromethyltrimethylsilane (TMSCF2H).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Pharmaceuticals: It can be used as a building block for the synthesis of antifungal, antibacterial, and antiviral agents.

    Agriculture: The compound can be utilized in the development of agrochemicals, such as herbicides and fungicides.

    Materials Science: It can be employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can affect pathways related to cell growth, metabolism, and signal transduction, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the difluoromethyl group.

    1-(2-Fluoro-4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-(2-Fluoro-4-chlorophenyl)-3-methyl-4-(methyl)-1H-1,2,4-triazol-5(4H)-one: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both fluorine and chlorine atoms, as well as the difluoromethyl group. These structural features can enhance its reactivity, stability, and specificity in various applications.

Properties

Molecular Formula

C10H7ClF3N3O

Molecular Weight

277.63 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C10H7ClF3N3O/c1-5-15-17(10(18)16(5)9(13)14)8-3-2-6(11)4-7(8)12/h2-4,9H,1H3

InChI Key

WPCDJTIPGVMACI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a stirred solution of 5.0 grams (0.0192 mole—1.0 equiv.) of 4,5-Dihydro-1-(4-chlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazol-5(1H)-one and 6.8 grams (0.0192 mole—1.0 equiv.) of F-TEDA in 50 mL of acetonitrile (% Wt/Vol triazolinone to solvent—10%) was stirred at 82° C. for 24 hours. After this time, an additional 6.8 grams (0.0192 mole—1.0 equiv.) of F-TEDA was added. Upon completion of addition, the reaction mixture was stirred at 82° C. for an additional 24 hours. The reaction mixture was analyzed by gas chromatography (GC), which indicated the reaction was 78% complete. The reaction mixture was cooled to ambient temperature, and the acetonitrile was removed under reduced pressure. The resulting residue was taken up in 30 mL of water and then 40 mL of an aqueous 10% hydrochloric acid solution was added. The resulting solution was extracted with three 30 mL portions of ethyl acetate. The organic layer was separated from the aqueous layer, dried with magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, yielding 2.9 grams (48% yield) of title compound. The H1 NMR spectrum of the product was consistent with that of a reference sample.
Name
4,5-Dihydro-1-(4-chlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazol-5(1H)-one
Quantity
5 g
Type
reactant
Reaction Step One
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6.8 g
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reactant
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50 mL
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solvent
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6.8 g
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reactant
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Yield
48%

Synthesis routes and methods II

Procedure details

To a one liter resin flask equipped with a cold finger, mechanical stirrer, gas inlet tube, and a thermometer was added 333 mL of tetraglyme, followed by 50.0 grams (0.220 mole--1.0 equiv.) of 4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (% wt/vol. triazole to solvent--15%). Under a nitrogen atmosphere and with stirring the mixture was warmed to 185° C., and 11.4 grams (0.082 mole--0.373 equiv.) of anhydrous potassium carbonate was added in one portion. To this was then added 7.1 grams (0.082 mole--0.373 equiv.) of gaseous chlorodifluoromethane below the surface of the reaction mixture. Upon completion of the addition the reaction mixture was stirred for about 10 minutes. The sequence of potassium carbonate and chlorodifluoromethane addition was then repeated three additional times for a total addition of 1.5 molar equivalents each of potassium carbonate and chlorodifluoromethane. Upon completion of the fourth set of additions the reaction mixture was held at 185° C. for about 15 minutes. After this time GC analysis of the reaction mixture indicated 100% conversion of the triazole starting material. After the reaction mixture was cooled to ambient temperature, the salt by-products were removed by filtration, and the filtrate was slowly poured into 1200 mL of water. The resultant slurry was stirred, and the solid was collected by filtration, washed with four 100 mL portions of water, and dried to a constant weight, yielding 57.3 grams of 90.6% pure 4-difluoromethyl-4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (86.3% yield). GC analysis of the product indicated the presence of about 2.9% O-isomer by-product.
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333 mL
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Synthesis routes and methods III

Procedure details

To a one liter stainless steel autoclave equipped with a mechanical stirrer, thermometer, and a gas inlet tube were placed 50.0 grams (0.20 mole--1.0 equiv.) of the sodium salt of 4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole and 13.8 grams (0.10 mole--0.5 equiv.) of solid potassium carbonate in 500 mL (% wt/vol. triazole to solvent--10.0%) of diglyme. The autoclave was sealed, and the reaction mixture was warmed to 190° C. Upon reaching 190° C. the reaction vessel was vented to expel water and carbon dioxide. The reaction vessel was resealed, and 34.6 grams (0.40 mole 2.0 equiv.) of chlorodifluoromethane was bubbled in below the surface of the reaction mixture. The pressure in the autoclave following the addition of chlorodifluoromethane was about 64 psi. Upon completion of the addition the reaction mixture was maintained at 190° C. for about 30 minutes, after which the reaction mixture was cooled to ambient temperature, the autoclave was opened, and the reaction mixture was then poured into 1500 mL of water. The autoclave was rinsed with N,N-dimethylformamide, and the rinse was also added to the 1500 mL of water. The mixture was stirred vigorously for two hours, and the solid product was collected by filtration. The filter cake was washed with five 300 mL portions of water and air-dried to a constant weight, yielding 52.3 grams of 95.0% pure 4-difluoromethyl-4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (89.4% yield). GC analysis of the product indicated the presence of <0.5% 0-isomer by-product.
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Synthesis routes and methods IV

Procedure details

While the efficiency of a multistep process to prepare a complex molecule can be improved by optimizing the yield of each step, even greater efficiency may be achieved by finding a route with fewer steps. It has now been found that the Target Herbicide may be prepared more efficiently by a new route in which there are only six steps. In the first step 2-fluorohydrazine is cyclized to 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole, which is then chlorinated to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole. In the third step the chlorinated product is difluoromethylated, affording 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole. In an alternative, less preferred method, 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole may first be difluoromethylated and then chlorinated. The third step intermediate is nitrated, yielding 1-(4-chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, which is reduced to the corresponding 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4triazole. In the final step the 5-amino derivative is subjected to diazotization/arylation, yielding the Target Herbicide.
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2-fluorohydrazine
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